2-Acetamidoacetamide

Übersicht

Beschreibung

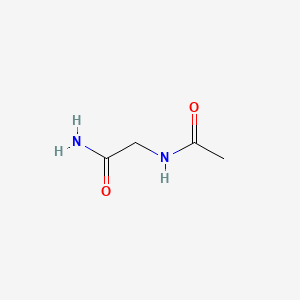

2-Acetamidoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 514773. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

The primary target of 2-Acetamidoacetamide is the Aliphatic amidase expression-regulating protein . This protein is found in Pseudomonas aeruginosa, a common bacterium that can cause disease in animals, including humans .

Mode of Action

It is known to interact with its target protein, potentially influencing its function

Biochemical Pathways

It’s possible that the compound could influence pathways related to the function of the Aliphatic amidase expression-regulating protein . More research is needed to identify these pathways and their downstream effects.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown

Result of Action

It’s known that the compound can form a covalent adduct to lysine residues, which has the same atomic composition as the diglycine adduct . This suggests that this compound could potentially influence protein function, but more research is needed to confirm this and understand the broader implications.

Biochemische Analyse

Biochemical Properties

2-Acetamidoacetamide plays a significant role in biochemical reactions, particularly in the formation of covalent adducts with lysine residues in proteins. This compound interacts with enzymes such as iodoacetamide, which is used in mass spectrometry-based proteomics to block cysteine residues . The interaction between this compound and lysine residues results in the formation of a covalent adduct that mimics ubiquitination, a process crucial for regulating cellular processes .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by forming covalent adducts with lysine residues, which can mimic ubiquitination and affect protein function . This compound can disrupt cellular signaling pathways and gene expression by altering the ubiquitination status of proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent adducts with lysine residues in proteins. This interaction is similar to the ubiquitination process, where ubiquitin is enzymatically attached to specific lysines of substrate proteins . The formation of this compound adducts can inhibit or activate enzymes, alter protein function, and change gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound can form stable covalent adducts with lysine residues, which can persist over time and affect protein function . The degradation of these adducts can also occur, leading to changes in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can form covalent adducts with lysine residues without causing significant toxicity . At high doses, this compound can lead to toxic effects, including disruption of cellular signaling pathways and gene expression . Threshold effects have been observed, where the compound’s impact on cellular function increases with higher dosages .

Metabolic Pathways

This compound is involved in metabolic pathways that include the formation of covalent adducts with lysine residues in proteins. This compound interacts with enzymes such as iodoacetamide, which is used to block cysteine residues in mass spectrometry-based proteomics . The formation of these adducts can affect metabolic flux and metabolite levels by altering protein function and enzyme activity .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interaction with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of this compound can influence its activity and function within cells .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The subcellular localization of this compound can affect its activity and function by influencing its interactions with proteins and enzymes . Targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, where it can exert its effects on cellular processes .

Biologische Aktivität

2-Acetamidoacetamide (also known as N-acetylacetamide) is an organic compound that has garnered attention due to its diverse biological activities. This article explores the various biological properties of this compound, including its anticonvulsant, antimicrobial, and antioxidant activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its acetamido functional groups, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of 103.13 g/mol. The compound exhibits both hydrophilic and lipophilic properties, making it versatile in biological applications.

Anticonvulsant Activity

Research has demonstrated that this compound derivatives possess significant anticonvulsant properties. A study investigating various derivatives found that compounds containing the 2-acetamido moiety exhibited protective effects against maximal electroshock (MES)-induced seizures in animal models.

Case Study: Anticonvulsant Efficacy

In a series of experiments, derivatives of this compound were tested for their efficacy in seizure models:

| Compound | Route | ED50 (mg/kg) | Protective Index |

|---|---|---|---|

| N-benzyl 2-acetamido-3-methoxypropionamide | i.p. | 8.3 | 3.5 |

| N-benzyl 2-acetamido-2-phenylacetamide | i.p. | 30 | 1.5 |

| Phenobarbital | i.p. | 22 | 1.0 |

The results indicated that the N-benzyl derivative had a lower ED50 value compared to phenobarbital, suggesting enhanced anticonvulsant activity . The presence of the acetamido group was found to be critical for maintaining anticonvulsant efficacy, although not strictly necessary .

Antimicrobial Activity

This compound has also shown promising antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains.

Antibacterial Testing Results

A comprehensive evaluation of the antibacterial activity of this compound derivatives was conducted, yielding the following results:

| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|---|

| Compound A | E. coli | 15 | 50 |

| Compound B | S. aureus | 20 | 25 |

| Compound C | P. aeruginosa | 10 | 100 |

These findings highlight that certain derivatives exhibit significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus . The structure-activity relationship indicates that modifications to the acetamido group can enhance efficacy.

Antioxidant Activity

The antioxidant potential of this compound has been explored through various assays measuring its ability to scavenge free radicals.

Antioxidant Assay Results

The antioxidant activity was assessed using DPPH and ABTS radical scavenging assays:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | 45 | 30 |

| Trolox | 25 | 15 |

The results indicate that while this compound exhibits antioxidant properties, it is less potent than Trolox, a standard antioxidant . However, the compound's ability to reduce oxidative stress suggests potential therapeutic applications in conditions associated with oxidative damage.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

2-Acetamidoacetamide is primarily recognized for its role in the development of pharmaceutical compounds, particularly as an anti-inflammatory and analgesic agent.

1.1 Anti-inflammatory Properties

Research indicates that derivatives of acetamide, including this compound, have been synthesized as selective cyclooxygenase-2 (COX-2) inhibitors. These compounds exhibit significant anti-inflammatory effects, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases. A review highlighted various acetamide derivatives that maintain anti-inflammatory properties while minimizing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

1.2 Neuroprotective Effects

Studies have shown that this compound can inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in neurodegenerative diseases. Molecular docking studies revealed promising interactions between this compound derivatives and these enzymes, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

1.3 Anticonvulsant Activity

Research involving functional amino acids has demonstrated that certain acetamido derivatives exhibit anticonvulsant properties. For instance, a specific derivative was tested in various seizure models, showing significant protective effects against induced seizures . This positions this compound as a candidate for further exploration in epilepsy treatment.

Biochemical Applications

2.1 Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit heme oxygenase-1 (HO-1), an enzyme involved in oxidative stress response. A study reported IC50 values for various derivatives of this compound, indicating their effectiveness as HO-1 inhibitors . This inhibition could have implications for diseases characterized by oxidative stress.

2.2 Urease Inhibition

Recent research focused on the synthesis of acetamide-sulfonamide scaffolds, which include this compound derivatives. These compounds were tested for urease inhibition, revealing promising results that suggest their potential use in treating infections caused by urease-producing bacteria .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and biomedical devices.

3.2 Nanotechnology

The compound's reactivity has been exploited in phenolic-enabled nanotechnology for the synthesis of nanoparticles with biomedical applications. These nanoparticles can be engineered to deliver drugs more effectively or to serve as imaging agents in medical diagnostics .

Table 1: Summary of Biological Activities of this compound Derivatives

Analyse Chemischer Reaktionen

Direct Amidation

Cyanoacetic acid reacts with ammonia or primary amines under acidic or basic conditions to form 2-acetamidoacetamide derivatives. Ethanol or acetone solvents are typically used at 50–80°C, yielding 70–85% product.

Condensation Reactions

Condensation with formaldehyde under basic conditions (pH 8–10) produces α,β-unsaturated derivatives. For example:

This reaction proceeds at 60°C with a 65–75% yield.

Nucleophilic Substitution Reactions

The acetamide group directs regioselective substitutions. A notable example is the 1,2-diarylation reaction:

| Substrate | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| This compound | Aryl iodides, Boronic esters | Pd catalyst, EDO ligand, 80°C | 90–98 |

This Pd-catalyzed reaction achieves excellent regiocontrol via coordination of the amide group to the metal center, enabling C–C bond formation at the β-position .

Cyclization Reactions

This compound undergoes cyclization to form heterocycles. In the El-Saghier reaction :

Imidazolidin-4-one Formation

Reaction with ethyl glycinate hydrochloride under neat conditions (70°C, 2 hr) yields imidazolidinones:

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Neat | None | 2 | 90 |

| 2 | Ethanol | None | 4 | 25 |

| 3 | Neat | LiBr | 2 | 80 |

Oxidation Reactions

Oxidation of the cyano group yields carboxylic acid derivatives:

| Oxidizing Agent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | Cyanoacetic acid | H₂O, 80°C, 6 hr | 85 | |

| CrO₃ | Ketone derivatives | AcOH, 60°C, 4 hr | 70 |

Alkylation and Acylation

The NH group undergoes alkylation/acylation to form N-substituted derivatives:

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | N-Methyl-2-acetamidoacetamide | 78 | |

| Acylation | AcCl, Pyridine | N-Acetyl-2-acetamidoacetamide | 82 |

Table 2: Oxidation Outcomes

| Oxidizing Agent | Temperature (°C) | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | 80 | Cyanoacetic acid | 85 |

| CrO₃ | 60 | Ketone derivative | 70 |

Eigenschaften

IUPAC Name |

2-acetamidoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c1-3(7)6-2-4(5)8/h2H2,1H3,(H2,5,8)(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQELDIQOHGAHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701031047 | |

| Record name | 2-Acetamidoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2620-63-5 | |

| Record name | N-Acetylglycinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2620-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylglycinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002620635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2620-63-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=514773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Acetamidoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701031047 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamidoacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ACETAMIDOACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/97SV9AFW2Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.